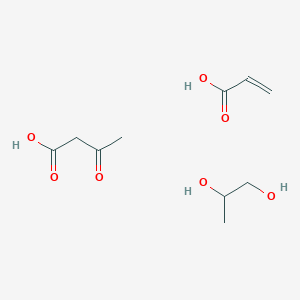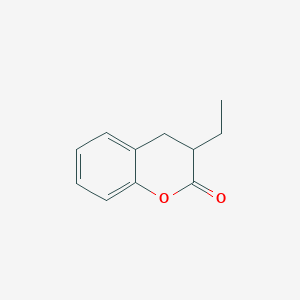
3-Ethylchroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylchroman-2-one is an organic compound belonging to the chromanone family Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring The presence of an ethyl group at the third position of the chromanone structure distinguishes this compound from other chromanones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylchroman-2-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of ethylbenzene with ethyl acetoacetate, followed by cyclization to form the chromanone structure. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-ethylchromanol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Chroman-2,3-dione derivatives.
Reduction: 3-Ethylchromanol.
Substitution: Various substituted chromanones depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Ethylchroman-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its pharmacological activities.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Chroman-2-one: Lacks the ethyl group at the third position.
3-Methylchroman-2-one: Contains a methyl group instead of an ethyl group.
4-Hydroxychroman-2-one: Has a hydroxyl group at the fourth position.
Uniqueness: 3-Ethylchroman-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
77202-48-3 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-ethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-6,8H,2,7H2,1H3 |
Clave InChI |
ZYRMAKJKMHWGCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



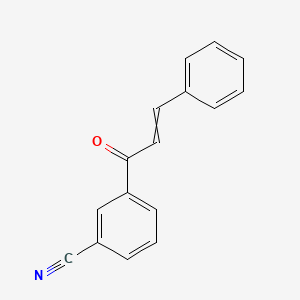
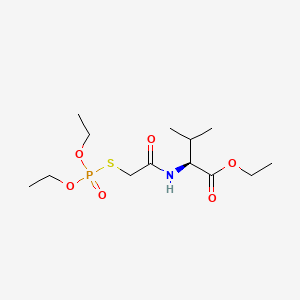
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
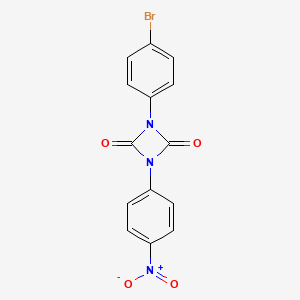
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
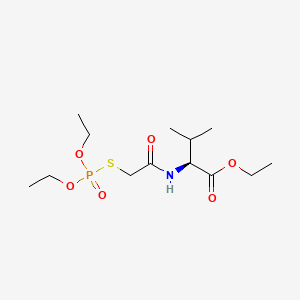

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)
